1-bromo-3-(3-bromopropyl)benzene

説明

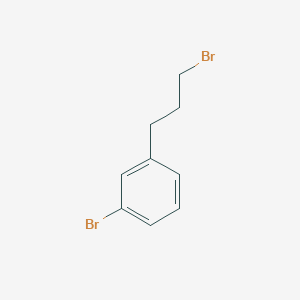

1-bromo-3-(3-bromopropyl)benzene is a chemical compound with the molecular formula C9H10Br2 . It is also known as (3-Bromopropyl)benzene .

Synthesis Analysis

The synthesis of this compound could potentially involve a multi-step process. One possible method could involve the bromination of benzene to form bromobenzene, followed by a Friedel-Crafts alkylation with propyl bromide to introduce the propyl group . Another method could involve the reaction of phenylpropanol with methanesulfonyl chloride and triethylamine in dichloromethane, followed by a reaction with sodium bromide .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a bromopropyl group attached. The molecular weight is 199.088 Da . The structure can be represented by the InChI code: InChI=1S/C9H11Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 .Chemical Reactions Analysis

This compound could potentially undergo various chemical reactions. For instance, it could participate in nucleophilic substitution reactions, where a nucleophile attacks the bromine atom, leading to the substitution of the bromine atom . It could also undergo electrophilic aromatic substitution reactions, where an electrophile attacks the benzene ring .Physical and Chemical Properties Analysis

This compound is a clear liquid with a molecular weight of 199.09 . It has a boiling point of 129°C and a specific gravity of 1.32 . The compound has a refractive index of 1.546 .科学的研究の応用

Crystal Structure Studies

1-Bromo-3-(3-bromopropyl)benzene and related derivatives have been utilized in crystal structure studies. For instance, the isostructural 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene were found to exhibit supramolecular features, including (non-classical) hydrogen bonding, parallel-displaced π–π interactions, and close N⋯I contacts, in their crystalline forms (Stein et al., 2015).

Synthesis of Aromatic Compounds

The compound has also been used in the synthesis of aromatic compounds. A notable example includes the generation of 3-bromo-2-(trifluoromethoxy)phenyllithium from 1-bromo-2-(trifluoromethoxy)benzene using lithium diisopropylamide (LDA), which undergoes interesting transformations based on temperature conditions (Schlosser & Castagnetti, 2001).

Functionalization and C-H Activation Reactions

This compound and its structural variants are key starting materials for the synthesis of benzyne precursors, Lewis acid catalysts, and certain luminophores. Efficient routes have been developed to functionalize 4-R-1,2-bis(trimethylsilyl)benzenes, which are pivotal in these syntheses, through various reactions like Diels-Alder cycloaddition and C-H activation reactions (Reus et al., 2012).

Graphene Nanoribbons Synthesis

The compound is also a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths. Detailed synthetic procedures and characterization methods like NMR, IR spectroscopy, and elemental analysis have been employed for its study (Patil et al., 2012).

Fluorescence Properties

This compound derivatives have been studied for their fluorescence properties. For instance, 1-Bromo-4-(2,2-diphenylvinyl)benzene was synthesized and its structure characterized by various techniques. Its photoluminescence properties in both solution and solid state have been investigated, showing that it exhibited aggregation-induced emission (AIE) peculiarity (Zuo-qi, 2015).

Bromination Reactions in Organic Synthesis

The compound and related derivatives have been employed in bromination reactions pivotal in organic synthesis. They serve as intermediates where protection groups can be introduced and removed, facilitating the introduction of various functional groups. This characteristic makes them valuable in the pharmaceutical industry, pesticide preparation, and organic material production (We, 2015).

作用機序

Target of Action

1-Bromo-3-(3-bromopropyl)benzene is an organic compound

Mode of Action

This allows the bromine atom to form a covalent bond with an electron-rich site on a target molecule .

Biochemical Pathways

Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity and ability to form covalent bonds with various biomolecules .

Pharmacokinetics

They may also undergo metabolic transformations in the body, potentially leading to the formation of metabolites with different properties .

Result of Action

Brominated compounds can potentially cause a variety of effects at the molecular and cellular level due to their reactivity and ability to interact with various biomolecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its reactivity. Additionally, factors such as temperature and pH can influence its stability and reactivity .

Safety and Hazards

特性

IUPAC Name |

1-bromo-3-(3-bromopropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFNRBIRCKUZDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109757-61-1 | |

| Record name | 1-bromo-3-(3-bromopropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B6232740.png)